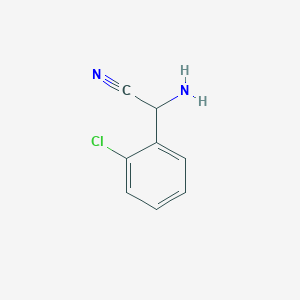

Amino(2-chlorophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amino(2-chlorophenyl)acetonitrile is a derivative of aminoacetonitrile . Aminoacetonitrile derivatives are useful antihelmintics, acting as nematode-specific ACh agonists causing a spastic paralysis and rapid expulsion from the host .

Synthesis Analysis

Aminoacetonitrile is industrially produced from glycolonitrile by reaction with ammonia . Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The molecular formula of Amino(2-chlorophenyl)acetonitrile hydrochloride is CHClN, with an average mass of 203.068 Da and a monoisotopic mass of 202.006454 Da .Chemical Reactions Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Physical And Chemical Properties Analysis

Amino(2-chlorophenyl)acetonitrile is a colorless liquid . It is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediary

Amino(2-chlorophenyl)acetonitrile serves as an important intermediate in organic synthesis. Its structure allows for the introduction of the amino group into various chemical compounds, which is essential for the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals .

Catalyst Development

The compound’s unique properties make it suitable for use in developing catalysts for chemical reactions. Researchers are exploring its use in catalysis to improve the efficiency and selectivity of chemical processes .

Pharmaceutical Applications

Due to its structural characteristics, Amino(2-chlorophenyl)acetonitrile is used in the synthesis of pharmaceuticals with potential antibacterial, antiviral, and antifungal properties. It’s particularly relevant in the development of new medications that require the chlorophenyl moiety .

Synthesis of Natural and Unnatural Amino Acids

This compound is also utilized in the synthesis of both natural and unnatural amino acids. Amino acids are the building blocks of proteins and are crucial for various biological processes. The ability to synthesize amino acids with specific characteristics is valuable for research and therapeutic applications .

Antimicrobial Agent Precursor

Amino(2-chlorophenyl)acetonitrile acts as a precursor in the synthesis of various antimicrobial agents. This is particularly important in the search for new treatments for resistant strains of bacteria and other pathogens.

Electrochemical Applications

The electrochemical properties of Amino(2-chlorophenyl)acetonitrile are being investigated for use in electrochemical reactions. Its conductivity and environmentally friendly features make it a compelling choice for developing new electrochemical methods .

Wirkmechanismus

Mode of Action

It is known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that Amino(2-chlorophenyl)acetonitrile could potentially interact with its targets through nucleophilic substitution reactions .

Safety and Hazards

Zukünftige Richtungen

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Eigenschaften

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPRXSVKCDOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2-chlorophenyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)

![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)

![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)

![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)